4-(piperidin-4-yl)-N-(pyridin-2-yl)pyridin-2-amine dihydrochloride
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Overview
Description
4-(piperidin-4-yl)-N-(pyridin-2-yl)pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by the presence of a piperidine ring and two pyridine rings, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-yl)-N-(pyridin-2-yl)pyridin-2-amine dihydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-4-yl)-N-(pyridin-2-yl)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-(piperidin-4-yl)-N-(pyridin-2-yl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(piperidin-4-yl)-N-(pyridin-2-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and are also used as inhibitors in various biological pathways.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with valuable applications in organic synthesis and pharmaceutical chemistry.
Uniqueness
4-(piperidin-4-yl)-N-(pyridin-2-yl)pyridin-2-amine dihydrochloride is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20Cl2N4 |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-piperidin-4-yl-N-pyridin-2-ylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H18N4.2ClH/c1-2-7-17-14(3-1)19-15-11-13(6-10-18-15)12-4-8-16-9-5-12;;/h1-3,6-7,10-12,16H,4-5,8-9H2,(H,17,18,19);2*1H |
InChI Key |
VEGISJNACSYESP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NC=C2)NC3=CC=CC=N3.Cl.Cl |
Origin of Product |
United States |
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